[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate
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Overview
Description
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylindole core with a methoxybenzoate group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate typically involves the condensation of 2-oxo-1-phenylindole with 4-methoxybenzoic acid. The reaction is often carried out under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoate moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate can be compared with other indole derivatives and methoxybenzoate esters. Similar compounds include:
2-oxo-1-phenylindole: Shares the indole core but lacks the methoxybenzoate group.
4-methoxybenzoic acid: Contains the methoxybenzoate moiety but lacks the indole structure.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-17-13-11-15(12-14-17)22(26)28-23-20-18-9-5-6-10-19(18)24(21(20)25)16-7-3-2-4-8-16/h2-14H,1H3/b23-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNGWWBFNFBWTH-ATJXCDBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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